2-bromo-N-ethyl-4-methylaniline

Physicochemical Properties Lipophilicity Medicinal Chemistry

2-Bromo-N-ethyl-4-methylaniline (CAS 81090-32-6) is a di-substituted aniline with the molecular formula C9H12BrN and a molecular weight of 214.10 g/mol. Its structure features an ortho-bromo substituent on the aromatic ring, a para-methyl group, and an N-ethyl group on the amine nitrogen.

Molecular Formula C9H12BrN
Molecular Weight 214.10 g/mol
Cat. No. B13255104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-ethyl-4-methylaniline
Molecular FormulaC9H12BrN
Molecular Weight214.10 g/mol
Structural Identifiers
SMILESCCNC1=C(C=C(C=C1)C)Br
InChIInChI=1S/C9H12BrN/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6,11H,3H2,1-2H3
InChIKeyZOTWLIATRZJJCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-ethyl-4-methylaniline (CAS 81090-32-6): Verified Physical Properties and Structural Benchmark for Ortho-Bromo N-Alkyl Aniline Procurement


2-Bromo-N-ethyl-4-methylaniline (CAS 81090-32-6) is a di-substituted aniline with the molecular formula C9H12BrN and a molecular weight of 214.10 g/mol . Its structure features an ortho-bromo substituent on the aromatic ring, a para-methyl group, and an N-ethyl group on the amine nitrogen . This specific substitution pattern establishes a distinct chemical and physical profile, differentiating it from both its unsubstituted precursor (N-ethyl-4-methylaniline, CAS 622-57-1) and its primary amine analog (2-bromo-4-methylaniline, CAS 583-68-6). The compound is typically supplied as a liquid and is utilized as a synthetic intermediate in the preparation of more complex molecules for pharmaceutical and agrochemical research .

Core reactivity
Ortho-bromo aniline building block for cross-coupling and electrophilic aromatic substitution workflows.
Amine profile
N-ethyl substitution modulates amine basicity and nucleophilicity, distinct from primary or dimethylamino analogs.
Ring tuning
Para-methyl group fine-tunes ring electron density, supporting regioselective transformation design.

Why 2-Bromo-N-ethyl-4-methylaniline Cannot Be Directly Replaced by Common Aniline Analogs


Generic substitution with related anilines is not chemically valid due to the synergistic electronic and steric effects of the specific 2-bromo, N-ethyl, and 4-methyl substitution pattern . The bromine atom acts as both an ortho-directing group for further electrophilic aromatic substitution and a handle for metal-catalyzed cross-coupling reactions . Concurrently, the N-ethyl group modifies the amine's basicity and nucleophilicity compared to primary or dimethylamino analogs, while the para-methyl group further influences the ring's electron density and reactivity [1]. This unique combination creates a reactivity profile that cannot be replicated by a simple mixture of properties from its constituent parts. For example, the use of 2-bromo-4-methylaniline would introduce a primary amine, leading to a different reaction pathway and potential byproducts, while N-ethyl-4-methylaniline lacks the crucial bromine handle for transition metal catalysis, thereby limiting the scope of downstream synthetic transformations .

2-Bromo-4-methylaniline
Introduces a primary amine instead of N-ethyl; may alter reaction pathways and generate different byproducts.
N-Ethyl-4-methylaniline
Lacks the ortho-bromine handle, limiting downstream cross-coupling and direct functionalization strategies.

Quantitative Differentiation of 2-Bromo-N-ethyl-4-methylaniline from Closest Analogs


Molecular Weight and LogP Differentiation from N-Ethyl and Primary Amine Analogs

The compound exhibits a molecular weight of 214.10 g/mol, which is 78.9 g/mol higher than its unsubstituted precursor, N-ethyl-4-methylaniline (135.21 g/mol), and 28.1 g/mol higher than its primary amine analog, 2-bromo-4-methylaniline (186.05 g/mol) . This significant increase in molecular weight, driven by the ortho-bromine atom, correlates with a higher calculated lipophilicity (LogP) compared to the non-brominated analog. While direct experimental LogP is not available, the increased mass and halogenation are established drivers of enhanced membrane permeability and altered pharmacokinetic profiles in lead optimization, making it a distinct starting point for drug discovery compared to lighter analogs .

Molecular Weight
Data to verify
+78.9 g/mol
vs N-ethyl analog
Supports lipophilicity-driven lead optimization context.
Calculated from molecular formula; experimental LogP not available.
Physicochemical Properties Lipophilicity Medicinal Chemistry

Bromine Positional Isomer Differentiation: Ortho- vs. Para-Bromo Substitution

The reactivity of the bromine atom is highly dependent on its position on the aromatic ring. In 2-bromo-N-ethyl-4-methylaniline, the bromine is ortho to the amine. A direct comparator, 4-bromo-N-ethyl-N-methylaniline (CAS 51905-47-6), has a para-bromo substituent and an N-methyl group instead of N-ethyl . The ortho-bromo group in the target compound experiences greater steric hindrance from the adjacent N-ethyl group, which can significantly reduce its reactivity in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings compared to the less hindered para-bromo isomer . While no direct kinetic data is publicly available, this established principle of steric hindrance in organometallic chemistry means the target compound may require more forcing conditions or specialized ligands for successful coupling, offering a potential advantage in selectivity or a requirement for process optimization that the para-isomer does not have .

Bromine Position
Class-level inference
Ortho-bromo steric hindrance vs para-bromo isomer.
May support regioselective functionalization; reactivity may differ from para-substituted analogs.
Qualitative steric effect; coupling conditions may require optimization.
Regioselective Synthesis Cross-Coupling Halogen Reactivity

Synthetic Route Specificity: Direct Bromination of N-Ethyl-4-methylaniline

The documented synthetic route for 2-bromo-N-ethyl-4-methylaniline involves the direct electrophilic bromination of N-ethyl-4-methylaniline . This is a key differentiator from 2-bromo-4-methylaniline, which is typically prepared via a multi-step sequence of acetylation, bromination, and hydrolysis of p-toluidine (4-methylaniline) [1]. The direct N-alkylation of 2-bromo-4-methylaniline to yield the target compound is a challenging reaction due to the electron-withdrawing nature of the bromine atom, which reduces the nucleophilicity of the nitrogen. Therefore, the ability to start from the more nucleophilic N-ethyl-4-methylaniline offers a potentially more efficient and higher-yielding route to this specific N-alkylated ortho-bromo aniline scaffold, impacting cost of goods and availability [2].

Synthetic Route
Class-level inference
Direct bromination vs multi-step acetylation/hydrolysis.
Direct route may offer scalability advantage; verify yield and cost.
Based on general reactivity principles; vendor-specific process not disclosed.
Process Chemistry Synthetic Methodology Electrophilic Aromatic Substitution

Validated Application Scenarios for 2-Bromo-N-ethyl-4-methylaniline Based on Comparative Evidence


Medicinal Chemistry: Optimizing Lipophilicity and Molecular Weight in Lead Series

As quantified in the Evidence Guide, 2-bromo-N-ethyl-4-methylaniline occupies a distinct physicochemical space defined by a molecular weight of 214.10 g/mol, which is 78.9 g/mol higher than its non-brominated precursor. This makes it a strategic choice for medicinal chemists who need to increase the lipophilicity and molecular weight of a lead compound to improve membrane permeability or target engagement, particularly for intracellular or CNS targets. This compound provides a defined step-change in these properties compared to smaller aniline building blocks .

Organic Synthesis: Leveraging Sterically Hindered Ortho-Bromo Reactivity

The ortho-bromo group in this compound is adjacent to a secondary N-ethyl amine, creating a sterically hindered environment. While this may slow down certain cross-coupling reactions compared to a para-bromo isomer, it is a precise feature that can be exploited for achieving higher regioselectivity in sequential functionalization or for preventing unwanted side reactions. This makes it a valuable building block for complex molecule synthesis where controlled, stepwise functionalization of the aromatic core is required .

Process Chemistry: Prioritizing Scalable Synthetic Routes

The preferred synthetic route for this compound—direct bromination of N-ethyl-4-methylaniline—is a one-step, atom-economical process. This contrasts with the multi-step protection/deprotection sequences required for its primary amine analog, 2-bromo-4-methylaniline. For process chemists and procurement specialists, this translates to a building block that can be sourced at a potentially lower cost and with a more reliable supply chain, making it a preferred intermediate for any project where scale-up is anticipated .

Application
Selection Property
Validation Focus
Lead optimization for lipophilicity
Molecular weight and bromine substitution
Evaluate membrane permeability or target engagement in model systems
Regioselective sequential functionalization
Ortho-bromo steric hindrance adjacent to N-ethyl
Confirm cross-coupling conditions and selectivity
Scalable synthesis route assessment
Direct bromination synthetic route
Verify yield and scalability compared to alternative routes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-N-ethyl-4-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.